molecular formula C9H12O B14117348 1-(Methoxymethyl)-4-methylbenzene CAS No. 3395-88-8

1-(Methoxymethyl)-4-methylbenzene

Cat. No.: B14117348
CAS No.: 3395-88-8
M. Wt: 136.19 g/mol
InChI Key: HNASEWFYPPRNKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the reaction of p-tolylmethanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form p-tolylmethoxymethanol or further to p-tolylmethoxyacetic acid.

    Reduction: Reduction reactions can convert the methoxymethyl group to a methyl group, yielding p-xylene.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: p-Tolylmethoxymethanol, p-tolylmethoxyacetic acid.

    Reduction: p-Xylene.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(Methoxymethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Methoxymethyl)-4-methylbenzene exerts its effects depends on the specific reaction or application In general, the methoxymethyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on the molecule

Comparison with Similar Compounds

    p-Xylene: Similar structure but lacks the methoxymethyl group.

    p-Tolylmethanol: Similar structure but has a hydroxymethyl group instead of methoxymethyl.

    p-Tolylmethoxyacetic acid: An oxidized derivative of 1-(Methoxymethyl)-4-methylbenzene.

Uniqueness: this compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

3395-88-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-(methoxymethyl)-4-methylbenzene

InChI

InChI=1S/C9H12O/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3

InChI Key

HNASEWFYPPRNKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC

Origin of Product

United States

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